molecular formula C29H34NO2+ B1249183 Umeclidinium CAS No. 869185-19-3

Umeclidinium

Katalognummer B1249183
CAS-Nummer: 869185-19-3
Molekulargewicht: 428.6 g/mol
InChI-Schlüssel: FVTWTVQXNAJTQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Umeclidinium is a quaternary ammonium ion that is quinuclidine substituted at positions 1 and 4 by 2-(benzyloxy)ethyl and hydroxy(diphenyl)methyl groups respectively. It has a role as a muscarinic antagonist.
Umeclidinium is a long-acting muscarinic antagonist (LAMA) used as maintenance treatment for symptoms of chronic obstructive pulmonary disease (COPD). It is available as a once-daily inhalation monotherapy or as a fixed-dose combination product with the long-acting beta2-agonist vilanterol. COPD is a progressive obstructive lung disease characterized by shortness of breath, cough, sputum production, and chronically poor airflow with a forced expiratory volume in 1 second (FEV1) of less than 80%. By blocking the M3 muscarinic receptor which is highly expressed in airway smooth muscle of the lungs, umeclidinium inhibits the binding of acetylcholine and thereby opens up the airways by preventing bronchoconstriction. Its use has been shown to provide clinically significant, sustained improvements in lung function.

Wissenschaftliche Forschungsanwendungen

Applications of Umeclidinium in Scientific Research

  • COPD Treatment : Umeclidinium has been approved by the FDA for maintenance treatment of COPD and is recognized for its significant improvement in lung function and quality of life in moderate-to-severe COPD patients. It offers convenient dosing and is well tolerated (Manickam, Asija, & Aronow, 2014).

  • Pharmacokinetics Study : A novel method was developed to study the pharmacokinetics of [14C]Umeclidinium, evaluating its safety, tolerability, and systemic exposure. This research broadens the understanding of Umeclidinium's absorption and distribution, providing insights into its efficacy as a topical therapy for primary hyperhidrosis (Dumitrescu et al., 2016).

  • Meta-Analysis in COPD Treatment : A meta-analysis of randomized clinical trials revealed that Umeclidinium bromide, delivered via Ellipta™ inhaler, is an effective and well-tolerated treatment for COPD, suggesting its potential as an alternative to existing LAMAs (Segreti, Calzetta, Rogliani, & Cazzola, 2014).

  • Cost-Effectiveness in COPD Treatment : An analysis evaluated the cost-effectiveness of combination therapy with Umeclidinium/vilanterol compared to tiotropium in symptomatic COPD patients, indicating that Umeclidinium/vilanterol could be a cost-effective treatment alternative (Miravitlles et al., 2016).

  • Pharmacokinetics in Patients with CYP2D6 Deficiency : A study investigated the pharmacokinetics and pharmacodynamics of Umeclidinium in patients with normal and deficient CYP2D6 metabolism, finding favorable safety and pharmacokinetic profiles in both populations (Cahn et al., 2013).

  • Potential Application in Asthma Treatment : Umeclidinium's potential application as a novel therapeutic approach for patients with severe uncontrolled asthma, despite maximal therapy, was highlighted. However, further studies are needed for regulatory approval since only phase II clinical trials have been conducted at present (Ferrando et al., 2017).

  • Pharmacokinetic and Pharmacodynamic Properties : Research on the absorption, distribution, metabolism, and elimination (ADME) of Umeclidinium following single IV and oral doses showed that oral Umeclidinium bioavailability is negligible, and intravenous Umeclidinium is mainly removed from plasma by metabolism (Kelleher et al., 2012).

Eigenschaften

CAS-Nummer

869185-19-3

Molekularformel

C29H34NO2+

Molekulargewicht

428.6 g/mol

IUPAC-Name

diphenyl-[1-(2-phenylmethoxyethyl)-1-azoniabicyclo[2.2.2]octan-4-yl]methanol

InChI

InChI=1S/C29H34NO2/c31-29(26-12-6-2-7-13-26,27-14-8-3-9-15-27)28-16-19-30(20-17-28,21-18-28)22-23-32-24-25-10-4-1-5-11-25/h1-15,31H,16-24H2/q+1

InChI-Schlüssel

FVTWTVQXNAJTQP-UHFFFAOYSA-N

SMILES

C1C[N+]2(CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCOCC5=CC=CC=C5

Kanonische SMILES

C1C[N+]2(CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCOCC5=CC=CC=C5

Andere CAS-Nummern

869185-19-3

Synonyme

GSK573719
umeclidinium

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Umeclidinium
Reactant of Route 2
Reactant of Route 2
Umeclidinium
Reactant of Route 3
Umeclidinium
Reactant of Route 4
Reactant of Route 4
Umeclidinium
Reactant of Route 5
Umeclidinium
Reactant of Route 6
Umeclidinium

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.